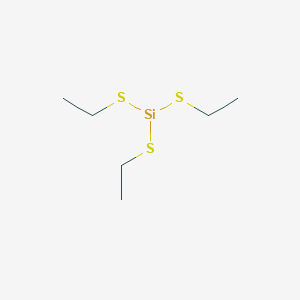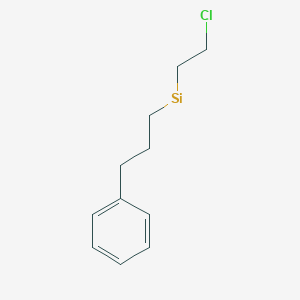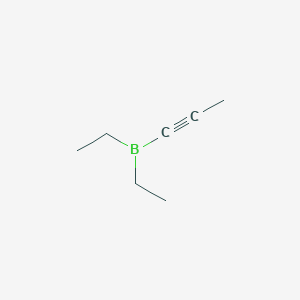
Borane, diethyl-1-propynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane, diethyl-1-propynyl-, also known as diethyl(1-propynyl)borane, is an organoboron compound with the molecular formula C7H13B. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Borane, diethyl-1-propynyl- is particularly notable for its applications in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
Borane, diethyl-1-propynyl- can be synthesized through the hydroboration of alkynes. One common method involves the reaction of diethylborane with 1-propyne under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of borane, diethyl-1-propynyl- often involves the use of large-scale hydroboration reactors. These reactors are designed to handle the exothermic nature of the hydroboration reaction and ensure the efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity borane, diethyl-1-propynyl-.
化学反応の分析
Types of Reactions
Borane, diethyl-1-propynyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: Borane, diethyl-1-propynyl- can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the specific reaction conditions.
Substitution: Various organoboron compounds with different functional groups.
科学的研究の応用
Borane, diethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Research into boron-containing compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: Borane derivatives are being investigated for their potential use in drug delivery systems and cancer treatment.
Industry: This compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of borane, diethyl-1-propynyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds. The molecular targets and pathways involved in these reactions depend on the specific context and reagents used.
類似化合物との比較
Similar Compounds
Diethylborane: Another organoboron compound with similar reactivity but different applications.
Triethylborane: Known for its use as an ignition source in rocket engines.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions.
Uniqueness
Borane, diethyl-1-propynyl- is unique due to its specific structure, which includes both diethyl and propynyl groups. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
特性
CAS番号 |
22405-32-9 |
|---|---|
分子式 |
C7H13B |
分子量 |
107.99 g/mol |
IUPAC名 |
diethyl(prop-1-ynyl)borane |
InChI |
InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |
InChIキー |
YYRFWYOAIIIVJY-UHFFFAOYSA-N |
正規SMILES |
B(CC)(CC)C#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



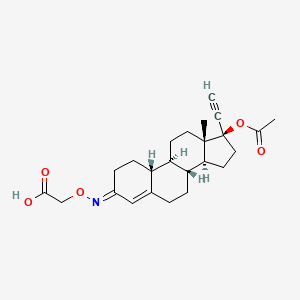

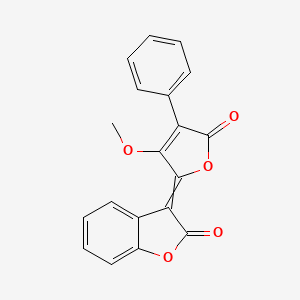
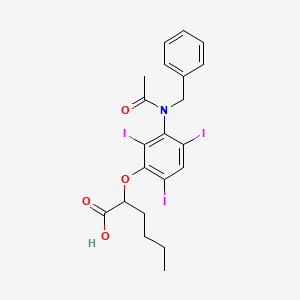
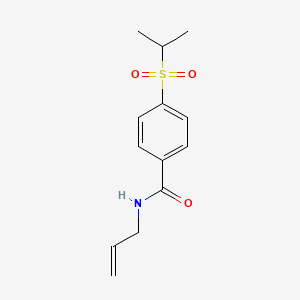
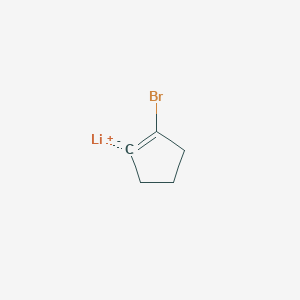
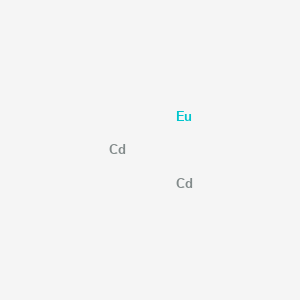
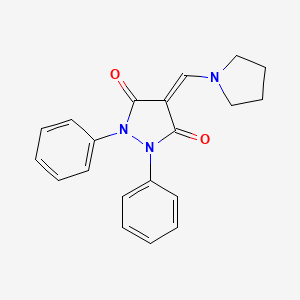
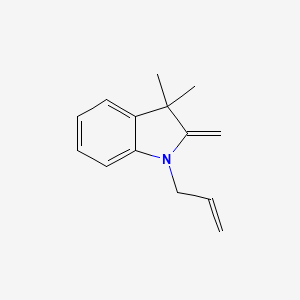
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
